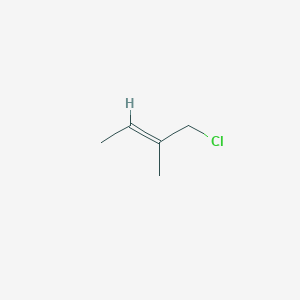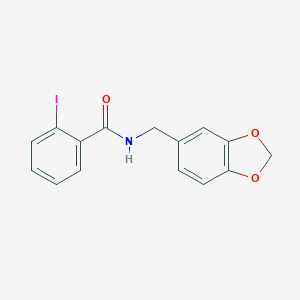
3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide, also known as DMF, is a chemical compound that has been widely studied for its potential applications in scientific research. DMF is a thiazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2 pathway, which leads to the upregulation of various antioxidant and detoxifying enzymes. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to reduce oxidative stress and inflammation in various cell types, including neurons, astrocytes, and immune cells. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential candidate for use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying cellular stress response and inflammation. This compound has also been shown to modulate various signaling pathways in cells, making it a useful tool for studying signal transduction and gene expression. However, this compound has some limitations for lab experiments, including its potential toxicity at high concentrations and its instability in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide, including the development of new this compound derivatives with improved pharmacological properties. This compound has also been shown to modulate various signaling pathways in cells, making it a promising candidate for use in the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Métodos De Síntesis
3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized through a simple reaction between 3,4-dimethylaniline and 2-aminothiazole in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as the final product. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for use in the development of new drugs and therapies. This compound has also been shown to modulate various signaling pathways in cells, including the NF-κB and Nrf2 pathways, which are involved in the regulation of cellular stress response and inflammation.
Propiedades
Fórmula molecular |
C12H12N2OS |
|---|---|
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
3,4-dimethyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H12N2OS/c1-8-3-4-10(7-9(8)2)11(15)14-12-13-5-6-16-12/h3-7H,1-2H3,(H,13,14,15) |
Clave InChI |
CAIAVZRVQQHMLX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)C |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)











